molecular formula C7H7NO3S B1467889 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1080060-60-1

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1467889
CAS No.: 1080060-60-1
M. Wt: 185.2 g/mol
InChI Key: IWACAIAPKGVQDE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a dioxolane and a thiazole ring

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted thiazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of the dioxolane and thiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-4-5-3-8-6(12-5)7-10-1-2-11-7/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWACAIAPKGVQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolan-2-yl)-1,3-thiazole (10.00 g) in tetrahydrofuran (150 mL) was slowly added a 1.6M n-butyllithium hexane solution (44 mL) at −70° C. under a nitrogen atmosphere. The reaction mixture was stirred at −70° C. for 1 hr and N,N-dimethylformamide (14 g) was added. The reaction mixture was warmed to room temperature, 10% aqueous citric acid solution was added, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The obtained residue was subjected to silica gel column chromatography, and the title compound (6.64 g, yield 56%) was obtained as a colorless oil from a fraction eluted with ethyl acetate-hexane (3:2, volume ratio). MS: 186 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
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2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 3
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2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 4
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 5
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde

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